Welcome to the BenchChem Online Store!
molecular formula C10H12N2O B8463316 3-(2-Cyano-2-methyl-1-hydroxypropyl)pyridine

3-(2-Cyano-2-methyl-1-hydroxypropyl)pyridine

Cat. No. B8463316
M. Wt: 176.21 g/mol
InChI Key: BWXFPKUZVQRNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08673908B2

Procedure details

3-Pyridinecarboxaldehyde (300 μL, 3.18 mmol) and isobutyronitrile (428 μL, 4.77 mmol) were dissolved in tetrahydrofuran (6.0 mL). To this, lithium diisopropylamide (a 2.0 mmol solution, 2.38 mL, 4.77 mmol) was slowly added dropwise under a nitrogen atmosphere at −78° C. and the mixture was stirred at room temperature for 1 hour. Then, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol 19/1) to give 3-(2-cyano-2-methyl-1-hydroxypropyl)pyridine (Compound CU) (166 mg, yield: 30%).
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
428 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[O:8])[CH:2]=1.[C:9](#[N:13])[CH:10]([CH3:12])[CH3:11].C([N-]C(C)C)(C)C.[Li+].[Cl-].[NH4+]>O1CCCC1.C(OCC)(=O)C>[C:9]([C:10]([CH3:12])([CH3:11])[CH:7]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[OH:8])#[N:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
300 μL
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
428 μL
Type
reactant
Smiles
C(C(C)C)#N
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
solution
Quantity
2 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
by washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform/methanol 19/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C(C(O)C=1C=NC=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.